1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione
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Overview
Description
1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: A nucleophilic N-heterocyclic carbene (NHC) ligand used in catalysis.
2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)thio)-1H-benzimidazole: A related benzimidazole derivative with similar functional groups.
Uniqueness
1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C29H36N4O4S |
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Molecular Weight |
536.7 g/mol |
IUPAC Name |
1,3-bis[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]benzimidazole-2-thione |
InChI |
InChI=1S/C29H36N4O4S/c1-21-23(30-13-11-27(21)36-17-7-15-34-3)19-32-25-9-5-6-10-26(25)33(29(32)38)20-24-22(2)28(12-14-31-24)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
InChI Key |
JAHGAORXKOITJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N(C2=S)CC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Origin of Product |
United States |
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